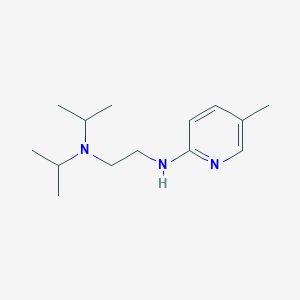
N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde and ethane-1,2-diamine.
Condensation Reaction: The aldehyde group of 5-methyl-2-pyridinecarboxaldehyde reacts with one of the amine groups of ethane-1,2-diamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The resulting amine is alkylated with isopropyl halides to introduce the isopropyl groups on the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine groups can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary amines with reduced nitrogen functionalities.
Substitution: Functionalized derivatives with various substituents on the pyridine ring or amine groups.
Wissenschaftliche Forschungsanwendungen
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions in enzymes, altering their activity and leading to various biological effects. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-pyridyl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(3-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
Uniqueness
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups on the nitrogen atoms also contributes to its distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H25N3 |
|---|---|
Molekulargewicht |
235.37 g/mol |
IUPAC-Name |
N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-11(2)17(12(3)4)9-8-15-14-7-6-13(5)10-16-14/h6-7,10-12H,8-9H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
FDFYBGPUOXYSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NCCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)

![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)


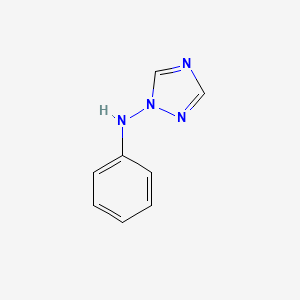
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

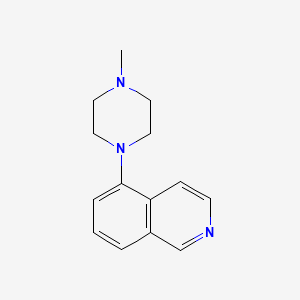
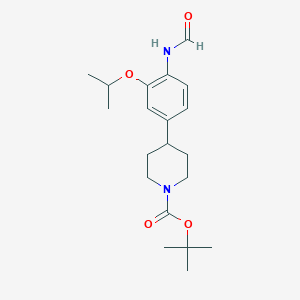
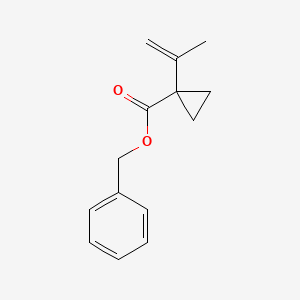
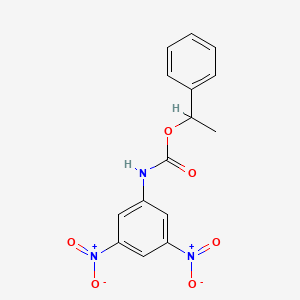
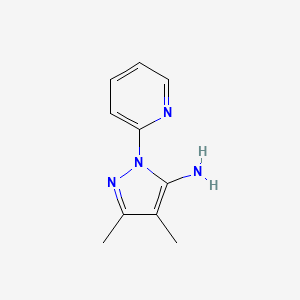
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
